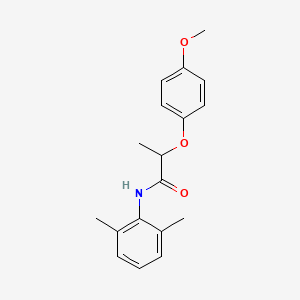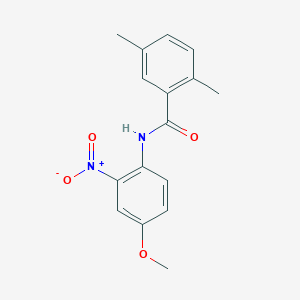
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide activates PPARδ, a nuclear receptor that regulates gene expression involved in various metabolic processes, including glucose and lipid metabolism, inflammation, and mitochondrial function. Activation of PPARδ by N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and energy production.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve glucose and lipid metabolism in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders and cardiovascular diseases. In addition, N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to promote mitochondrial biogenesis, leading to increased energy production and improved cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a highly selective and potent agonist of PPARδ, making it a valuable tool for studying the physiological and biochemical effects of PPARδ activation. However, its synthetic nature and limited availability may pose challenges for its use in large-scale experiments. In addition, the potential off-target effects of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide on other PPAR isoforms and nuclear receptors should be carefully considered in experimental design.
Zukünftige Richtungen
Future research on N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide should focus on its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In addition, further investigation is needed to fully understand the molecular mechanisms underlying its effects on glucose and lipid metabolism, inflammation, and mitochondrial function. The development of more selective and potent PPARδ agonists may also provide new opportunities for therapeutic intervention in these diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis, heart failure, and stroke. In addition, N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential anti-cancer properties, particularly in breast cancer and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-10-13(18)4-9-16(11)19-17(20)12(2)22-15-7-5-14(21-3)6-8-15/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTJJANUFCDKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106662.png)
![4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B4106663.png)
![2,5-dichloro-N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4106675.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B4106678.png)



![N-(4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4106699.png)

![4-hydroxy-3,4-diphenyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B4106724.png)
![1-(3-{[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B4106731.png)
![5-bromo-1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B4106742.png)
![ethyl 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate hydrochloride](/img/structure/B4106747.png)